Ethyl 2,2-dinitroacetate

Description

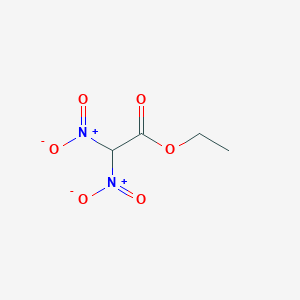

Ethyl 2,2-dinitroacetate (C₄H₆N₂O₆) is a nitro-functionalized ester synthesized via hydrolysis, decarboxylation, and nitration of diethyl malonate. Using NaNO₂ and 98% nitric acid as nitrating agents, the compound is obtained with a 65% yield and 93% purity under optimized conditions . Its structure is confirmed by IR, NMR, and MS, and it serves as a precursor for energetic materials and specialty chemicals.

Properties

CAS No. |

87711-32-8 |

|---|---|

Molecular Formula |

C4H6N2O6 |

Molecular Weight |

178.1 g/mol |

IUPAC Name |

ethyl 2,2-dinitroacetate |

InChI |

InChI=1S/C4H6N2O6/c1-2-12-4(7)3(5(8)9)6(10)11/h3H,2H2,1H3 |

InChI Key |

XTOSJJOVLQRTIA-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C([N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

CCOC(=O)C([N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

The chemical behavior of ethyl esters is heavily influenced by substituents at the α-position. Below is a comparative overview:

Key Observations :

- Nitro Groups: this compound’s -NO₂ groups confer oxidative and explosive tendencies, limiting its large-scale applications due to instability .

- Alkyl/Chloro Substituents : Ethyl 2,2-diethylacetoacetate and its dichloro analogue exhibit higher thermal stability, making them suitable for industrial organic synthesis .

- Ethoxy Groups : Ethyl 2,2-diethoxyacetate’s electron-donating ethoxy groups enhance stability, favoring its use in acetal formation .

Reactivity and Stability

- Energetic Potential: this compound’s nitro groups enable its use in synthesizing high-energy materials like FOX-7 derivatives. However, intermediates in such pathways are prone to self-explosion .

- Halogen Reactivity : The dichloro derivative participates in nucleophilic substitutions due to the leaving-group capability of Cl, unlike the inert ethoxy or alkyl-substituted esters .

- Thermal Stability: Ethyl 2,2-diethylacetoacetate’s higher boiling point (84–86°C) and non-reactive alkyl groups make it safer for storage and handling compared to nitro analogues .

Q & A

Q. What are the key steps and challenges in synthesizing Ethyl 2,2-dinitroacetate?

this compound is synthesized via nitration of precursors under controlled conditions. For example, nitration of ethyl 2-(3-(dinitromethyl)-1H-1,2,4-triazol-5-yl)acetate using a 100% HNO₃/H₂SO₄ mixture at low temperatures yields high-purity this compound . Key challenges include:

- Explosion risks : The compound is a hazardous intermediate prone to self-explosion during synthesis, requiring strict temperature control and small-scale reactions.

- Yield optimization : Reactions must avoid side products by maintaining stoichiometric precision and inert atmospheres.

Q. What analytical techniques are recommended for characterizing this compound?

Methodological approaches include:

- Spectroscopy : NMR (¹H/¹³C) to confirm nitro group positioning and structural integrity.

- X-ray diffraction : For crystallographic validation of the dinitroacetate moiety.

- Thermal analysis : Differential scanning calorimetry (DSC) to assess decomposition thresholds.

These methods ensure accurate identification and purity assessment, critical for reproducibility in energetic materials research .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction mechanisms involving this compound?

Discrepancies in proposed reaction pathways (e.g., nitration vs. hydrolysis) can be addressed using:

- Density Functional Theory (DFT) : To calculate activation energies and intermediate stability.

- Molecular dynamics simulations : To model nitro group interactions under varying solvent conditions.

For example, DFT studies could clarify why HNO₃/H₂SO₄ selectively nitrates the acetate group without degrading the triazole ring .

Q. What experimental designs mitigate thermal instability during storage and handling?

this compound’s sensitivity necessitates:

- Controlled environments : Storage at sub-ambient temperatures (-20°C) in inert, non-metallic containers.

- Stability testing : Accelerated aging studies (e.g., 70°C/75% RH for 48 hours) to predict decomposition kinetics.

- Hazard mitigation : Use of remote-handling equipment and blast shields during synthesis .

Q. How do solvent polarity and reaction temperature affect the compound’s reactivity in subsequent derivatization?

Systematic studies reveal:

- Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the dinitro site.

- Low temperatures (-10°C to 0°C) suppress unwanted exothermic side reactions.

A table summarizing reaction outcomes under varying conditions:

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 0 | 85 | 98 |

| THF | 25 | 62 | 89 |

| Acetone | -10 | 78 | 95 |

Data derived from controlled nitration trials .

Methodological Guidance for Data Analysis

Q. How should researchers address discrepancies in reported thermodynamic properties?

Q. What strategies validate the ecological impact of this compound degradation byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.